![molecular formula C39H58S2 B12938843 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound belonging to the family of heteropentalenes. These compounds are characterized by their unique structure, which includes two fused five-membered rings. The specific structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves the combination of benzo[b]thieno[2,3-d]thiophene with a pentacosyl group. One common method involves the treatment of benzo[b]thieno[2,3-d]thiophene derivatives with alkylating agents in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and calcium oxide . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as solution shearing and microwave-assisted synthesis can be employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
Mecanismo De Acción
The mechanism of action of 2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites within biological systems. This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A structurally related compound with similar chemical properties.
Benzo[b]selenopheno[2,3-d]thiophene: Another related compound with selenium replacing sulfur in the structure.
Dibenzo[b,d]thiophene: A compound with a similar core structure but different substituents.
Uniqueness
2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its specific pentacosyl substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility, stability, and potential for various applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C39H58S2 |
|---|---|
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
2-pentacosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C39H58S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-33-30-31-35-37(32-33)41-38-34-28-25-26-29-36(34)40-39(35)38/h25-26,28-32H,2-24,27H2,1H3 |
Clave InChI |
VUKZDNCRKVLGDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


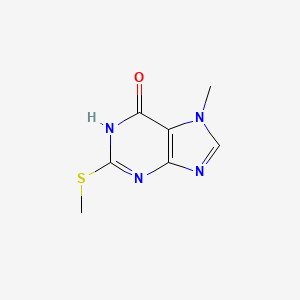

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
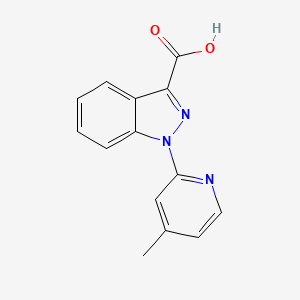

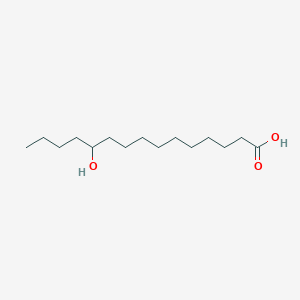
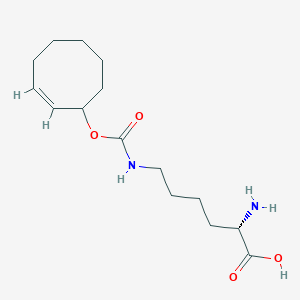

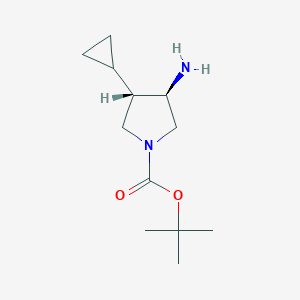
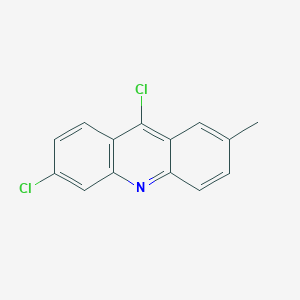
![8-(Benzyloxy)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12938821.png)
